molecular formula C11H22FN B1485544 (1R,2R)-2-fluoro-N-(3-methylbutyl)cyclohexan-1-amine CAS No. 1844971-62-5

(1R,2R)-2-fluoro-N-(3-methylbutyl)cyclohexan-1-amine

Cat. No. B1485544
CAS RN: 1844971-62-5
M. Wt: 187.3 g/mol
InChI Key: NLNSOGDKASZOFX-GHMZBOCLSA-N
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Description

Physical And Chemical Properties Analysis

Based on its structure, we can predict that this compound would be a solid or liquid at room temperature, and it would likely be soluble in organic solvents. The presence of the fluorine atom might also influence its physical and chemical properties, such as boiling point, melting point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • New Imines and Bisimines Derived from 2‐Phenyl‐1H‐imidazole‐4‐carbaldehyde : Research by Pařík and Chlupatý (2014) explored the synthesis of new imines and bisimines from 2-phenyl-1H-imidazole-4-carbaldehyde and various amines, demonstrating the structural versatility and potential application in ligand and complexation studies (Pařík & Chlupatý, 2014).

  • Methylation of Amines : A study by Adima et al. (2004) presented a novel method for the methylation of amines using the sol-gel hydrolysis of aminomethyltrialkoxysilanes, showcasing a potential pathway for synthesizing derivatives of amines including (1R,2R)-2-fluoro-N-(3-methylbutyl)cyclohexan-1-amine (Adima et al., 2004).

Asymmetric Synthesis and Catalysis

  • Asymmetric Ligands and Organocatalysts : Tsygankov et al. (2016) investigated the synthesis of N,N′-dialkylated derivatives of (1R,2R)-cyclohexane-1,2-diamine and their application as asymmetric ligands and organocatalysts, contributing to the development of novel methodologies in asymmetric synthesis and catalysis (Tsygankov et al., 2016).

Chiral Derivatizing Agents

  • Indirect Separation of Chiral α-Amino Acids : Research by Kleidernigg and Lindner (1998) utilized derivatives of (1R,2R)-N-[(2-isothiocyanato)cyclohexyl]-6-methoxy-4-quinolinylamide as chiral derivatizing agents for the separation of amino acids, showcasing the compound's utility in chiral analysis (Kleidernigg & Lindner, 1998).

Enzymatic Synthesis

  • Enzyme Cascade Reaction : Skalden et al. (2016) demonstrated the synthesis of (1R,3R)-1-amino-3-methylcyclohexane using an enzyme cascade reaction, highlighting the potential of biocatalysis in the synthesis of chiral amines (Skalden et al., 2016).

Applications in Discovery Chemistry

  • Fluorinated Cyclohexanes : A study by Bykova et al. (2017) focused on the synthesis of amine building blocks with the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif, exploring the potential applications of fluorinated cyclohexanes in discovery chemistry programs (Bykova et al., 2017).

properties

IUPAC Name

(1R,2R)-2-fluoro-N-(3-methylbutyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22FN/c1-9(2)7-8-13-11-6-4-3-5-10(11)12/h9-11,13H,3-8H2,1-2H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNSOGDKASZOFX-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1CCCCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCN[C@@H]1CCCC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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